molecular formula C10H10O4 B2865428 3-Formyl-4-methoxyphenyl acetate CAS No. 1394024-25-9

3-Formyl-4-methoxyphenyl acetate

Cat. No.: B2865428
CAS No.: 1394024-25-9
M. Wt: 194.186
InChI Key: UJAMAHOJKPSLFN-UHFFFAOYSA-N
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Description

3-Formyl-4-methoxyphenyl acetate (CAS: 881-68-5), also known as vanillin acetate or 3-methoxy-4-acetoxybenzaldehyde, is a benzaldehyde derivative with a methoxy (-OCH₃) group at position 3, an acetate (-OAc) group at position 4, and a formyl (-CHO) group at position 1 (benzaldehyde backbone). This compound is widely utilized as a pharmaceutical intermediate and flavoring agent due to its structural resemblance to vanillin . Its acetylated form enhances stability and solubility compared to vanillin, making it valuable in organic synthesis and fragrance industries .

Properties

IUPAC Name

(3-formyl-4-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAMAHOJKPSLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-methoxyphenyl acetate typically involves the esterification of 3-Formyl-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-Carboxy-4-methoxyphenyl acetate.

    Reduction: 3-Hydroxymethyl-4-methoxyphenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Formyl-4-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formyl-4-methoxyphenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the properties and activities of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of 3-Formyl-4-methoxyphenyl acetate differ in substituent positions, functional groups, or ester moieties. These variations influence physicochemical properties, reactivity, and applications. Below is a detailed comparison based on similarity scores and structural features:

Key Structural Analogs and Similarity Scores

Compound Name CAS Number Substituents & Functional Groups Similarity Score Key Differences vs. Target Compound
2-Ethoxy-4-formylphenyl acetate 72207-94-4 Ethoxy (position 2), formyl (4), acetate (ester) 0.92 Ethoxy replaces methoxy at position 2
1-(3-Ethoxy-4-methoxyphenyl)ethanone 31526-71-3 Ethoxy (3), methoxy (4), ketone 0.90 Ketone replaces formyl; ethoxy at position 3
4-Allyl-2-methoxyphenyl acetate 93-28-7 Allyl (4), methoxy (2), acetate (ester) 0.84 Allyl replaces formyl at position 4
2-Ethoxy-4-formylphenyl isobutyrate 188417-26-7 Ethoxy (2), formyl (4), isobutyrate (ester) 0.84 Isobutyrate ester replaces acetate
3-Formylphenyl acetate 34231-78-2 Formyl (3), acetate (ester) N/A Lacks methoxy group at position 4

Analysis of Substituent Effects

  • Ethoxy vs.
  • Aldehyde vs. Ketone : The replacement of the formyl group with a ketone (31526-71-3) reduces electrophilicity, impacting reactivity in condensation or nucleophilic addition reactions .
  • Ester Moieties : Isobutyrate esters (188417-26-7) enhance lipophilicity compared to acetate, influencing membrane permeability in drug design .

Research Findings and Data

Similarity Metrics and Computational Analysis

Similarity scores (ranging 0.82–0.92) were derived from structural fingerprinting algorithms that evaluate atom connectivity, functional groups, and substituent positions . Higher scores (e.g., 0.92 for 72207-94-4) indicate near-isosteric relationships, suggesting comparable biological activity or synthetic pathways .

Biological Activity

3-Formyl-4-methoxyphenyl acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C11H12O4C_{11}H_{12}O_4. The compound features a methoxy group and an aldehyde functional group, which are significant for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed that the compound had significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, with a notable effect on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Case Study:
A study assessed the cytotoxicity of this compound on MCF-7 cells. The results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HT-2920Cell cycle arrest at G1 phase

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in cell proliferation and induce apoptosis through the activation of caspases.

Enzyme Inhibition Studies

Inhibition assays showed that the compound effectively inhibits certain enzymes such as topoisomerase II, which is crucial for DNA replication and repair.

Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated its effectiveness against multiple bacterial strains, highlighting its potential use in treating infections.
  • Anticancer Research : The compound has shown promising results in inducing apoptosis in cancer cells, suggesting further investigation for therapeutic applications.
  • Mechanistic Insights : Research into its mechanism indicates that it may function through enzyme inhibition and modulation of apoptotic pathways.

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